molecular formula C6H5FN2O3 B13141474 4-Fluoro-2-methoxy-5-nitropyridine

4-Fluoro-2-methoxy-5-nitropyridine

Cat. No.: B13141474
M. Wt: 172.11 g/mol
InChI Key: ASWFSWUPLSMIKW-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-nitropyridine is a nitro-substituted aromatic compound belonging to the pyridine family. It has the molecular formula C6H5FN2O3 and a molecular weight of 182.11 g/mol. This compound is known for its yellowish-green crystalline appearance and has a melting point of 123-125°C

Preparation Methods

4-Fluoro-2-methoxy-5-nitropyridine is synthesized through a multistep process involving the nitration of 2-methoxypyridine followed by reduction and fluorination. The synthetic route typically involves the following steps:

    Nitration: 2-methoxypyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.

    Fluorination: Finally, the amino group is replaced with a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Fluoro-2-methoxy-5-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields 4-fluoro-2-methoxy-5-aminopyridine, while oxidation of the methoxy group yields 4-fluoro-2-hydroxy-5-nitropyridine .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown promise as an anticancer agent and as an antibacterial agent.

    Medicine: It is used in the development of new drugs due to its unique chemical properties and biological activity.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of cellular processes and ultimately lead to cell death .

Comparison with Similar Compounds

4-Fluoro-2-methoxy-5-nitropyridine can be compared with other similar compounds, such as:

    4-Fluoro-2-methoxy-5-nitroaniline: This compound has a similar structure but contains an amino group instead of a pyridine ring.

    4-Fluoro-2-methoxy-5-nitrobenzene: This compound has a similar structure but lacks the nitrogen atom in the ring.

    4-Fluoro-2-methoxy-5-nitropyrimidine: This compound has a similar structure but contains an additional nitrogen atom in the ring.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-nitropyridine

InChI

InChI=1S/C6H5FN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3

InChI Key

ASWFSWUPLSMIKW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)[N+](=O)[O-]

Origin of Product

United States

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